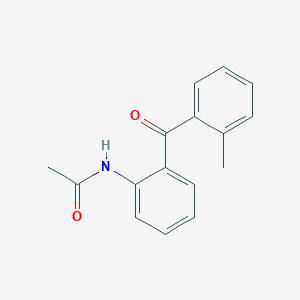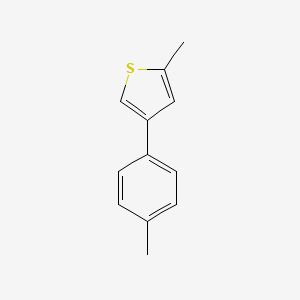
2-Methyl-4-(4-methylphenyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(4-methylphenyl)thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are known for their stability and versatility in various chemical reactions. The presence of a methyl group at the 2-position and a 4-methylphenyl group at the 4-position of the thiophene ring makes this compound unique and potentially useful in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-methylphenyl)thiophene can be achieved through several methods. One common approach involves the Paal-Knorr synthesis which is a condensation reaction between a 1,4-dicarbonyl compound and a sulfur source such as phosphorus pentasulfide (P4S10). Another method involves the Gewald reaction, which is a condensation reaction between a ketone, a cyanoacetate, and elemental sulfur.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as rhodium complexes and ligands like bis(diphenylphosphino)ferrocene (DPPF) can be used to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
2-Methyl-4-(4-methylphenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene.
Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are effective.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst is a common method.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used.
科学研究应用
2-Methyl-4-(4-methylphenyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials.
作用机制
The mechanism of action of 2-Methyl-4-(4-methylphenyl)thiophene depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiophene ring can enhance its ability to interact with aromatic amino acids in proteins, thereby influencing its biological activity.
相似化合物的比较
Similar Compounds
Thiophene: The parent compound with a simple sulfur-containing five-membered ring.
2-Methylthiophene: A thiophene derivative with a methyl group at the 2-position.
4-Phenylthiophene: A thiophene derivative with a phenyl group at the 4-position.
Uniqueness
2-Methyl-4-(4-methylphenyl)thiophene is unique due to the presence of both a methyl group and a 4-methylphenyl group, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile building block in organic synthesis and its application in various fields.
属性
分子式 |
C12H12S |
|---|---|
分子量 |
188.29 g/mol |
IUPAC 名称 |
2-methyl-4-(4-methylphenyl)thiophene |
InChI |
InChI=1S/C12H12S/c1-9-3-5-11(6-4-9)12-7-10(2)13-8-12/h3-8H,1-2H3 |
InChI 键 |
KJDKEWJFENERQQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


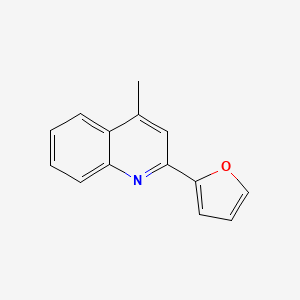
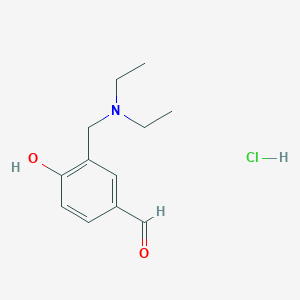
![4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide](/img/structure/B14124929.png)
![5-(2-Methoxy-5-nitrophenyl)benzo[d][1,3]dioxole](/img/structure/B14124939.png)
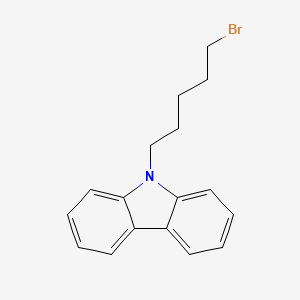
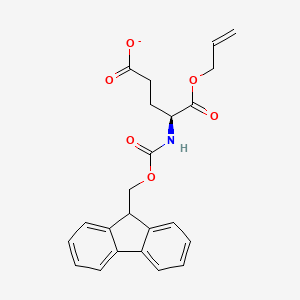
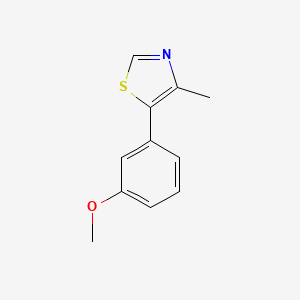
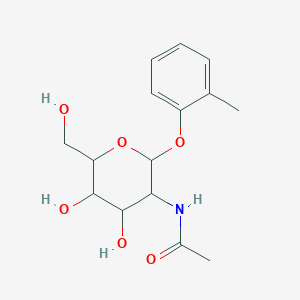
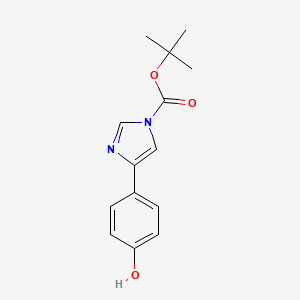

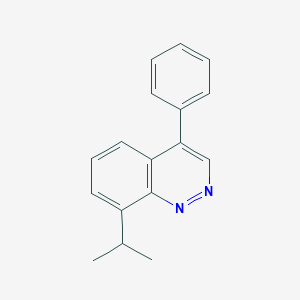
![N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide](/img/structure/B14124965.png)
![1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine](/img/structure/B14124968.png)
